molecular formula C24H20ClNO3 B14591897 2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione CAS No. 61511-27-1

2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14591897
CAS No.: 61511-27-1
M. Wt: 405.9 g/mol
InChI Key: HNXWNYHCEJBSCW-UHFFFAOYSA-N
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Description

2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The presence of the chlorophenoxy and phenyl groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This method involves the formation of multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions.

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs high-yield reactions with selective functionalization. Methods such as the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source have been documented . These methods ensure the efficient and scalable production of the compound with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The presence of the chlorophenoxy group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like toluene or dichloromethane to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole-1,3-dione derivatives with different functional groups.

Scientific Research Applications

2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s interactions with biological targets make it useful in studying cellular processes and signaling pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where modulation of specific biological targets is beneficial.

    Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy and phenyl groups facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, differentiates it from other isoindole-1,3-dione derivatives and contributes to its specific interactions with biological targets.

Properties

CAS No.

61511-27-1

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

2-[3-[4-(4-chlorophenoxy)phenyl]butyl]isoindole-1,3-dione

InChI

InChI=1S/C24H20ClNO3/c1-16(14-15-26-23(27)21-4-2-3-5-22(21)24(26)28)17-6-10-19(11-7-17)29-20-12-8-18(25)9-13-20/h2-13,16H,14-15H2,1H3

InChI Key

HNXWNYHCEJBSCW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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